molecular formula C7H10Br4O B1201370 1,1,3,3-Tetrabromoheptan-2-one CAS No. 54899-94-4

1,1,3,3-Tetrabromoheptan-2-one

Cat. No.: B1201370
CAS No.: 54899-94-4
M. Wt: 429.77 g/mol
InChI Key: YZLMJUDSGWUSTD-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrabromoheptan-2-one (TBH) is a natural, surface-active antibacterial compound identified from the marine red alga Bonnemaisonia hamifera . Research has demonstrated that this compound is localized on and around the algal vesicles, forming a concentration gradient that serves as a chemical defense mechanism . Advanced analytical techniques, such as Surface Enhanced Raman Spectroscopy (SERS), have been utilized to map the specific distribution of TBH at the attomole per pixel level, highlighting its potential in studying bio-interfaces and antimicrobial surfaces . This compound offers researchers a valuable natural product lead for investigating novel modes of action against bacteria. It is presented as a high-purity standard for use in microbiological, ecological, and analytical chemistry research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54899-94-4

Molecular Formula

C7H10Br4O

Molecular Weight

429.77 g/mol

IUPAC Name

1,1,3,3-tetrabromoheptan-2-one

InChI

InChI=1S/C7H10Br4O/c1-2-3-4-7(10,11)5(12)6(8)9/h6H,2-4H2,1H3

InChI Key

YZLMJUDSGWUSTD-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C(Br)Br)(Br)Br

Canonical SMILES

CCCCC(C(=O)C(Br)Br)(Br)Br

Other CAS No.

54899-94-4

Synonyms

1,1,3,3-tetrabromo-2-heptanone

Origin of Product

United States

Synthetic Methodologies for 1,1,3,3 Tetrabromoheptan 2 One

Precursor Selection and Design for Regioselective Bromination

The successful synthesis of 1,1,3,3-tetrabromoheptan-2-one is highly dependent on the choice of the starting material and a strategic approach to introducing four bromine atoms at specific positions.

Consideration of Heptan-2-one Derivatives as Starting Materials

Heptan-2-one serves as a logical and fundamental precursor for the synthesis of this compound. Its structure contains the requisite seven-carbon backbone and a carbonyl group at the 2-position. The presence of enolizable protons on both the C1 (methyl) and C3 (methylene) carbons makes it susceptible to α-halogenation reactions. masterorganicchemistry.comopenstax.org

The selection of heptan-2-one as the primary starting material is based on the accessibility of the α-protons, which are the target sites for bromination. The methyl group at C1 and the methylene (B1212753) group at C3 are both activated by the adjacent carbonyl group, facilitating their reaction with brominating agents.

Strategic Placement of Bromine Atoms

The synthesis of this compound necessitates the introduction of two bromine atoms at the C1 position and two at the C3 position. This specific substitution pattern is achieved through electrophilic substitution at the α-carbons of the ketone. openstax.org The reaction typically proceeds through an enol or enolate intermediate, which acts as a nucleophile and attacks the electrophilic bromine. masterorganicchemistry.comlibretexts.org

Achieving the desired tetrabromination requires overcoming the challenge of controlling the regioselectivity of the bromination process. While both α-positions are reactive, their relative reactivity can be influenced by the reaction conditions.

Direct Bromination Approaches

Direct bromination of a suitable ketone precursor is a primary method for synthesizing α-haloketones. nih.gov This involves the reaction of the ketone with a brominating agent, often in the presence of a catalyst or specific solvent system. masterorganicchemistry.comnih.gov

Optimized Reaction Conditions for Direct α-Bromination of Ketones

The efficiency and selectivity of the direct α-bromination of ketones are significantly influenced by the reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reactants. orgsyn.orgakjournals.com

The choice of solvent plays a critical role in the regioselectivity and yield of ketone bromination. Different solvents can influence the rate of enolization and the reactivity of the brominating agent. orgsyn.orgnih.gov For instance, the use of methanol (B129727) as a solvent has been shown to favor bromination at the less substituted α-carbon of unsymmetrical ketones. orgsyn.org This is attributed to the formation of α-bromodimethyl ketals as intermediates, which can be subsequently hydrolyzed to the α-bromoketone. orgsyn.org In contrast, solvents like dichloromethane (B109758) have also been identified as effective for achieving high selectivity in monobromination reactions under certain conditions. researchgate.net The use of acetic acid as a solvent is also common in the bromination of ketones. openstax.org

Table 1: Effect of Solvent on α-Bromination of Acetophenone (B1666503)

EntrySolventYield (%)
1Methanol (MeOH)89
2Ethanol (EtOH)74
3Water (H₂O)15
4Acetonitrile (B52724) (CH₃CN)51
5Tetrahydrofuran (THF)56
6Dichloromethane (CH₂Cl₂)44
7Chloroform (CHCl₃)55
Data derived from a study on the α-bromination of acetophenone using N-bromosuccinimide and acidic Al₂O₃. nih.gov

Precise control over temperature and the stoichiometry of the reactants is crucial for achieving the desired level of bromination and minimizing side products. The bromination of ketones is an exothermic reaction, and careful temperature management is necessary to prevent undesired side reactions or loss of selectivity. orgsyn.orgorgsyn.org For the synthesis of a tetrabrominated compound like this compound, a significant molar excess of the brominating agent is required. The stoichiometry must be carefully calculated to ensure that four equivalents of bromine are available to react with each molecule of the ketone.

In continuous flow microreactor systems, temperature and bromine molar ratio have been shown to have a pronounced effect on the yield of α-bromoketones. akjournals.com For example, in the bromination of acetophenone, useful temperature ranges were found to be between 20 and 90 °C, with the bromine molar ratio varying between 0.7 and 3.0. akjournals.com The reaction time is also a critical parameter, with optimal times often in the range of seconds to minutes in microreactor setups. akjournals.com

Solvent Effects on Bromination Selectivity

Brominating Reagents and Their Efficacy (e.g., Br₂, NBS)

The synthesis of polyhalogenated ketones such as this compound relies on effective brominating agents capable of multiple substitutions on the α-carbons of a ketone precursor like heptan-2-one. The choice of reagent is critical as it influences the reaction's selectivity, rate, and the extent of bromination. The two most common reagents for this purpose are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

Elemental bromine (Br₂) is the traditional and most direct reagent for the α-bromination of ketones. libretexts.org The reaction can be conducted in either acidic or basic media, with the conditions significantly altering the outcome. In an acidic medium, such as acetic acid, the reaction proceeds through an enol intermediate. chemtube3d.commasterorganicchemistry.com The formation of the enol is the rate-determining step, and the reaction rate is independent of the bromine concentration. libretexts.org Acid-catalyzed bromination of an unsymmetrical ketone tends to be selective for the first substitution, as the electron-withdrawing nature of the introduced bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. chemistrysteps.comwikipedia.org This makes achieving polybromination under acidic conditions challenging.

Conversely, under basic conditions, bromination proceeds via a more reactive enolate intermediate. chemtube3d.comucalgary.ca The introduction of the first bromine atom increases the acidity of the remaining α-protons due to inductive electron withdrawal, making subsequent deprotonations and brominations more rapid. wikipedia.orgucalgary.ca This phenomenon typically leads to polyhalogenation and can be difficult to control. ucalgary.ca For a methyl ketone, this can result in the haloform reaction, where the methyl group is fully brominated and subsequently cleaved. wikipedia.org

N-Bromosuccinimide (NBS) serves as an alternative source of electrophilic bromine. It is often used to generate a low, steady concentration of Br₂ in situ, which can help control the reaction and prevent unwanted side reactions, such as the bromination of double bonds in unsaturated ketones. masterorganicchemistry.commasterorganicchemistry.com While famously used for allylic bromination, NBS is also effective for the α-bromination of ketones, often in conjunction with a catalyst or initiator. acs.orgresearchgate.netresearchgate.net Its use can sometimes provide milder reaction conditions and improved selectivity over elemental bromine. masterorganicchemistry.com

A comparison of these two primary brominating agents is summarized in the table below.

Table 1: Comparison of Brominating Reagents for Ketone Polybromination

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity High, can be difficult to control.Milder, provides a slow release of Br₂. masterorganicchemistry.com
Handling Corrosive and toxic liquid/gas.Crystalline solid, easier and safer to handle.
Selectivity Can lead to over-bromination, especially in base. ucalgary.caOften provides better selectivity and fewer side products. masterorganicchemistry.com
Conditions Used in acidic or basic media. wikipedia.orgOften used with radical initiators or catalysts. researchgate.netresearchgate.net
Byproducts HBr (acidic) or Br⁻ (basic).Succinimide.

Catalytic Enhancements in Polybromination Reactions

Given that polybromination can be sluggish and difficult to control, various catalytic systems have been developed to enhance the efficiency and selectivity of the reaction. These catalysts can facilitate the formation of the reactive enol or enolate intermediates or activate the bromine source.

Acid catalysis is the most fundamental approach, promoting the tautomerization of the ketone to its enol form, which is the nucleophile in the reaction. masterorganicchemistry.com The rate of acid-catalyzed halogenation is dependent on the concentration of the acid and the ketone. libretexts.org

To create more sustainable and efficient processes, alternative catalytic systems have been explored. The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) serves as an in situ source of bromine and has been used to prepare dibromoketones. researchgate.netorganic-chemistry.org This method is considered a greener alternative as it avoids the direct handling of molecular bromine. researchgate.net

Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. Silica-supported catalysts, such as sodium hydrogen sulfate (B86663) on silica (B1680970) (NaHSO₄·SiO₂), have been shown to be effective for the α-bromination of ketones with NBS, affording high yields under mild conditions and short reaction times. researchgate.net Even uncatalyzed silica gel can promote the reaction between ketones and NBS. researchgate.net Other inorganic materials, like Ti-Al binary oxides, have also been investigated for their catalytic activity in the halogenation of ketones. dntb.gov.ua

Metal-based catalysts provide another avenue for enhancing bromination. For example, copper nitrate (B79036) has been used to catalyze the aerobic oxidative bromination of aryl ketones, using molecular oxygen as the terminal oxidant and HBr as the bromine source. researchgate.net Organocatalysis has also emerged as a powerful tool, particularly for achieving asymmetric α-halogenation to produce chiral molecules, though its application is less focused on exhaustive polybromination. rsc.org

The table below summarizes several catalytic systems used for the bromination of ketones.

Table 2: Catalytic Systems for Ketone Bromination

Catalyst SystemBromine SourceKey Advantages
H₂O₂ / HBrHBr (oxidized in situ)Inexpensive reagents, avoids direct use of Br₂. researchgate.net
NaHSO₄·SiO₂NBSMild conditions, high yields, recyclable catalyst potential. researchgate.net
Silica GelNBSInexpensive, readily available, simple procedure. researchgate.net
Copper Nitrate / O₂HBrAerobic oxidation, good atom economy. researchgate.net
OrganocatalystsNBS, othersHigh enantioselectivity for asymmetric synthesis. rsc.org

Stepwise Synthetic Routes

Directly synthesizing a specifically substituted polyhalogenated ketone like this compound in a single step is exceptionally challenging. A more feasible approach involves a stepwise introduction of bromine atoms, potentially leveraging different reaction conditions to control the regiochemistry.

Sequential Monobromination and Further Bromination

A logical stepwise synthesis would exploit the inherent reactivity differences of the α-protons at the C1 and C3 positions of heptan-2-one.

The acid-catalyzed halogenation of unsymmetrical ketones is regioselective, preferentially occurring at the more substituted α-carbon. chemistrysteps.comwikipedia.orgucsb.edu Therefore, the first step could involve treating heptan-2-one with one equivalent of bromine in an acidic solvent like acetic acid. This would favor the formation of the more stable, substituted enol, leading primarily to 3-bromoheptan-2-one. ucsb.edu

Introducing the remaining three bromine atoms requires overcoming the deactivating effect of the first bromine atom and controlling the position of subsequent substitutions. Under acidic conditions, further bromination is slow. wikipedia.org Switching to basic conditions would facilitate polybromination because the presence of a halogen increases the acidity of nearby protons. ucalgary.ca In a basic medium, the C1 protons are generally more acidic than the C3 protons in the starting ketone. ucsb.edu After the initial bromination at C3, the relative acidities would be complex. However, base-catalyzed conditions are known to promote exhaustive halogenation at a single carbon if possible. ucalgary.ca Therefore, a subsequent step under basic conditions could lead to dibromination at the C1 position to yield 1,1-dibromo-3-bromoheptan-2-one. A final, likely forceful, bromination step would be needed to introduce the fourth bromine atom at the C3 position. The difficulty in controlling such reactions is underscored by the development of methods for the selective de-bromination of polybrominated ketones, which are often the result of non-selective bromination reactions. google.comgoogle.com

Chemo- and Regioselective Bromination of Unsaturated Precursors (e.g., Enolates)

A more controlled method for regioselective bromination involves the specific generation of an enolate followed by its reaction with an electrophilic bromine source. An unsymmetrical ketone like heptan-2-one can form two different enolates: the kinetic enolate (formed by removing a proton from the less-substituted C1 position) and the thermodynamic enolate (from the more-substituted C3 position).

To achieve the desired 1,1,3,3-tetrabromo structure, substitution is required at both α-carbons. A strategy could begin with the formation of the thermodynamic enolate by treating heptan-2-one with a suitable base under conditions that allow for equilibration (e.g., a hindered base in a coordinating solvent). Quenching this enolate with a brominating agent like Br₂ would yield 3-bromoheptan-2-one.

Subsequent brominations would require careful selection of conditions. To introduce two bromine atoms at the C1 position, one could then subject the 3-bromoheptan-2-one to base-catalyzed bromination. The protons at C1 are highly acidic and would be readily substituted to form 1,1-dibromo-3-bromoheptan-2-one. The final bromination at the C3 position would be the most difficult step, likely requiring the formation of the C3-enolate from the tribrominated precursor using a very strong base, followed by trapping with another equivalent of bromine. The stability of such a highly halogenated enolate would be a significant factor.

Alternative Synthetic Strategies for Tetrabromoheptan-2-one Core

Alternative strategies move away from the direct bromination of a pre-formed ketone and instead construct the carbon backbone using already brominated building blocks.

Carbon Chain Elongation with Brominated Synthons

This approach involves forming the carbon skeleton of the target molecule through the coupling of smaller, brominated fragments (synthons). While no direct synthesis of this compound via this method is documented, several general synthetic reactions could be adapted for this purpose.

One conceptual pathway involves the reaction of a pentyl nucleophile (a C5 synthon) with a highly brominated C2 electrophile. For instance, a Grignard reagent like pentylmagnesium bromide could be reacted with an activated derivative of tetrabromoacetic acid. The reaction of Grignard reagents with activated esters in the presence of a copper(I) catalyst is a known method for preparing ketones and could potentially be applied here. organic-chemistry.org

Another strategy could involve the homologation of a brominated carbonyl compound. For example, methods exist for the one-carbon homologation of carbonyl compounds to α-chloroketones. researchgate.net A multi-step sequence starting with a brominated precursor could potentially build the desired heptanone skeleton.

Interestingly, a related compound, 1,1,1,3-tetrabromoheptane, has been synthesized via a photocatalyzed atom transfer radical addition (ATRA) of carbon tetrabromide to 1-hexene (B165129). nih.govacs.orgresearchgate.net Although this reaction yields an alkane, it demonstrates that the C7 carbon chain bearing four bromine atoms can be assembled. A subsequent, highly selective oxidation of the C2 position to a ketone without disturbing the rest of the molecule would be required, which presents a significant synthetic challenge.

Reactions Involving Bromine Migration or Rearrangement

The synthesis of highly halogenated ketones can sometimes be influenced by rearrangement reactions, where an atom or group migrates within the molecule to form a more stable isomer. For α-haloketones, the most prominent of these is the Favorskii rearrangement.

The Favorskii rearrangement is a well-established reaction of α-halo ketones (and cyclopropanones) in the presence of a base, which leads to the formation of carboxylic acid derivatives. rrscientific.com The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. rrscientific.comorgsyn.org For polyhalogenated ketones, the reaction can be more complex. bdu.ac.in

While no direct evidence from the provided search results describes the synthesis of this compound using a Favorskii-type rearrangement, the general mechanism provides a basis for speculation on how such a reaction might proceed with a similar substrate. The reaction of an α-halo ketone with a base like a hydroxide (B78521) or alkoxide ion can lead to a rearranged product. mvpsvktcollege.ac.in

General Favorskii Rearrangement

The table below illustrates the general transformation of an α-halo ketone into a carboxylic acid ester derivative through the Favorskii rearrangement.

ReactantReagentIntermediateProduct
α-haloketoneAlkoxide (e.g., Sodium methoxide)CyclopropanoneCarboxylic acid ester

In the context of this compound, which has bromine atoms on both the α (C1) and α' (C3) carbons, the formation of a cyclopropanone intermediate would be a key step. The presence of multiple bromine atoms could influence the reaction in several ways, potentially leading to elimination reactions or other competing pathways. mvpsvktcollege.ac.in

Other rearrangement reactions are also known in organic chemistry, such as the Wagner-Meerwein, Pinacol, and Benzilic Acid rearrangements, which involve the migration of alkyl or aryl groups to an electron-deficient carbon. slideshare.netresearchgate.net However, the Favorskii rearrangement remains the most relevant to the structure of this compound.

It is important to note that the synthesis of structurally related compounds, such as 1,1,1,3-tetrabromoheptane, has been achieved through other methods like atom transfer radical addition (ATRA) between 1-hexene and carbon tetrabromide, which does not involve a rearrangement. researchgate.netacs.orgnih.gov

Due to the lack of specific literature detailing a rearrangement-based synthesis for this compound, this discussion remains based on the established principles of known reactions for similar chemical structures.

Reaction Mechanisms of 1,1,3,3 Tetrabromoheptan 2 One Synthesis and Transformations

Mechanistic Pathways of α-Bromination

The synthesis of 1,1,3,3-Tetrabromoheptan-2-one from heptan-2-one involves the substitution of the four α-hydrogens with bromine atoms. This transformation is typically achieved through α-halogenation, a reaction that can proceed via different mechanistic pathways depending on the reaction conditions. wikipedia.org

Enol/Enolate Formation and Electrophilic Bromination

The α-halogenation of ketones is fundamentally enabled by the acidity of the α-hydrogens, which allows for the formation of either an enol or an enolate intermediate. transformationtutoring.commasterorganicchemistry.com

Acid-Catalyzed Pathway: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization to the enol form. masterorganicchemistry.com The formation of the enol is the rate-determining step in this process. libretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition step. masterorganicchemistry.com Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, now with a bromine atom at the α-position. masterorganicchemistry.com This process can be repeated to achieve polybromination.

Base-Mediated Pathway: Under basic conditions, a base removes a proton from the α-carbon to form a resonance-stabilized enolate ion. transformationtutoring.commasterorganicchemistry.com This enolate is a potent nucleophile that readily attacks electrophilic bromine. In basic solutions, each successive halogenation occurs more rapidly than the previous one. wikipedia.org This is because the electron-withdrawing inductive effect of the newly introduced bromine atom increases the acidity of the remaining α-hydrogens, making them easier to remove by the base. wikipedia.org

Kinetic versus Thermodynamic Control in Polybromination

For unsymmetrical ketones, the regioselectivity of halogenation is governed by the principles of kinetic and thermodynamic control. wikipedia.org

Kinetic Control: This pathway favors the formation of the product that is formed fastest. In the context of enolate formation from an unsymmetrical ketone, deprotonation at the less sterically hindered α-carbon is kinetically favored, leading to the less substituted enolate. udel.edumasterorganicchemistry.com Conditions that promote kinetic control typically involve the use of a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. udel.edumasterorganicchemistry.com

Thermodynamic Control: This pathway leads to the most stable product. The more substituted enolate is thermodynamically more stable due to the greater substitution of the double bond. udel.edumasterorganicchemistry.com Reactions carried out at higher temperatures and with weaker, non-bulky bases (like alkoxides) allow for equilibration between the possible enolates, ultimately favoring the formation of the more stable thermodynamic enolate. wikipedia.orgmasterorganicchemistry.com

In the exhaustive bromination of heptan-2-one to yield this compound, the reaction conditions are typically driven to ensure complete substitution at both α-carbons.

Reactivity of the α,α,α',α'-Tetrabromo Ketone Moiety

The presence of four electron-withdrawing bromine atoms significantly influences the reactivity of the this compound molecule, particularly at the carbonyl group and the α-carbons.

Reactions Involving Bromine as a Leaving Group (e.g., Substitution, Elimination)

The carbon-bromine bonds at the α-positions are susceptible to cleavage, with the bromide ion acting as a good leaving group. masterorganicchemistry.com This allows for a variety of substitution and elimination reactions.

Substitution Reactions: Nucleophiles can displace the bromine atoms via nucleophilic substitution pathways. The high reactivity of α-haloketones in these reactions is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov

Elimination Reactions: In the presence of a base, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones. libretexts.orglibretexts.org This reaction typically proceeds via an E2 elimination mechanism. libretexts.org For a tetrabrominated ketone, a sequence of elimination reactions could potentially lead to highly unsaturated systems.

Radical Pathways and Their Significance

Beyond ionic pathways, radical reactions can also play a significant role in the chemistry of polyhalogenated ketones. The formation of radical intermediates can be initiated by various means, including photolysis or the use of radical initiators.

Research has shown that the decomposition of ketones on surfaces like titanium dioxide can proceed through free-radical pathways involving organoperoxy radicals. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for generating radicals from various precursors, including those derived from ketones. acs.org For instance, atom transfer radical addition (ATRA) reactions can be photocatalyzed to form new carbon-carbon bonds. One study demonstrated the synthesis of 1,1,1,3-tetrabromoheptane through the ATRA reaction of 1-hexene (B165129) and carbon tetrabromide, highlighting the potential for radical-mediated C-C bond formation involving polybrominated species. acs.orgnih.govresearchgate.net While direct studies on the radical pathways of this compound are scarce, the principles established for similar polyhalogenated compounds suggest that it could participate in radical reactions, leading to a variety of transformations.

Influence of Remote Bromine Atoms on Reaction Selectivity

The selective outcome of a chemical reaction is often influenced by the electronic and steric effects of substituents, including those at positions remote from the primary reaction center. In the case of this compound, the bromine atoms at the C3 position would be considered "remote" to the initial formation of an enolate at the C1-C2 bond, which is a key step in the Favorskii rearrangement. wikipedia.org

These β-bromine atoms would exert a strong electron-withdrawing inductive effect, which could influence the acidity of the protons on the carbon chain and the stability of any charged intermediates that form during a reaction. However, without empirical data from reactions involving this compound, it is impossible to quantify this influence or determine how it directs reaction selectivity compared to other factors. Studies on other systems have shown that the structure of substituents can significantly affect bromination rates and regioselectivity. researchgate.net

Computational Studies on Reaction Intermediates and Transition States

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the structures and energies of transient species like intermediates and transition states. researchgate.netunict.it Such studies can provide deep insights into the feasibility of different reaction pathways. nih.gov For a reaction like the Favorskii rearrangement, computational modeling could map the potential energy surface for the formation of the cyclopropanone (B1606653) intermediate and its subsequent ring-opening. ddugu.ac.in

A computational analysis of this compound would be necessary to understand the energetic barriers of its potential reaction pathways and to rationalize any observed selectivity. It could clarify the relative stabilities of various possible intermediates (e.g., different enolates or carbanions) and the transition states connecting them. Unfortunately, a search of the scientific literature indicates that no such computational studies have been performed or published for this specific compound.

Reactivity and Transformations of 1,1,3,3 Tetrabromoheptan 2 One

Derivatization at the Carbonyl Group

The ketone functional group in 1,1,3,3-tetrabromoheptan-2-one is a primary site for chemical modification. Its reactivity is influenced by the strong electron-withdrawing effect of the adjacent gem-dibromo groups, which enhances the electrophilicity of the carbonyl carbon.

Reduction Reactions (e.g., to Alcohols, Alkanes)

The carbonyl group can be selectively reduced to a secondary alcohol using standard hydride-donating reagents. Due to the presence of reducible carbon-bromine bonds, chemoselectivity is a key consideration. Mild reducing agents are required to prevent concomitant dehalogenation.

Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, as it is generally effective for reducing ketones to alcohols without affecting alkyl halides. pressbooks.pubchemguide.co.uk The expected reaction would convert the ketone to 1,1,3,3-tetrabromoheptan-2-ol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under forcing conditions, would likely lead to a mixture of products, including the alcohol and various partially or fully dehalogenated species. researchgate.netwikipedia.org

ReagentExpected Major ProductReaction Type
Sodium Borohydride (NaBH₄), followed by H₃O⁺1,1,3,3-Tetrabromoheptan-2-olCarbonyl Reduction
Lithium Aluminum Hydride (LiAlH₄)Mixture of reduced and dehalogenated productsCarbonyl Reduction & Dehalogenation
Zinc/Copper Couple (Zn-Cu)Heptan-2-one and/or dehalogenated intermediatesReductive Dehalogenation

Formation of Oxime, Hydrazone, or Ketal Derivatives

Consistent with the general reactivity of ketones, the carbonyl group of this compound is expected to undergo condensation reactions with nitrogen-based nucleophiles and alcohols.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (NH₂NH₂) and its derivatives would yield the corresponding oxime or hydrazone. numberanalytics.com These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form a C=N double bond. organic-chemistry.org

Ketal Formation: In the presence of an acid catalyst, the ketone can react with two equivalents of an alcohol, or one equivalent of a diol (such as ethylene (B1197577) glycol), to form an acetal, historically referred to as a ketal when derived from a ketone. libretexts.org This reaction is reversible and requires the removal of water to drive it to completion. libretexts.org

The significant steric hindrance imposed by the four bulky bromine atoms and the n-butyl group may decrease the rate of these reactions compared to less substituted ketones. libretexts.orgnih.gov

Nucleophilic Additions and Subsequent Eliminations

When treated with a strong base, α-halo ketones are known to undergo the Favorskii rearrangement. Given its structure as a polyhalogenated ketone, this compound is a prime candidate for this transformation. researchgate.net This reaction is a significant pathway that does not proceed via simple carbonyl addition but through a complex rearrangement involving the bromine substituents.

The accepted mechanism involves the formation of an enolate at the α'-carbon (C3), which is less sterically hindered for deprotonation than the C1 position bearing two bromines. researchgate.netyoutube.com This is followed by an intramolecular Sₙ2 reaction where the enolate displaces a bromide from the C1 position to form a highly strained, bicyclic cyclopropanone (B1606653) intermediate. The nucleophilic base (e.g., hydroxide (B78521) or alkoxide) then attacks the carbonyl carbon of this intermediate. youtube.com Ring-opening of the resulting tetrahedral intermediate can occur in two ways, cleaving one of the original C1-C2 or C2-C3 bonds. The ring typically opens to form the more stable carbanion. youtube.com In this case, cleavage of the C2-C3 bond would place the negative charge on C3, which is stabilized by the two bromine atoms. Subsequent elimination of the second bromide from C3 would lead to an α,β-unsaturated carboxylic acid derivative. Research on 1,1,3,3-tetrahaloacetones shows they rearrange to form 3,3-dihaloacrylic acids. scispace.com

Reactions Involving the Bromine Substituents

The four bromine atoms are susceptible to elimination and substitution reactions, although their reactivity is modulated by their position on geminal carbons adjacent to a carbonyl group.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2) on Carbon-Bromine Bonds

A more plausible pathway for reaction with nucleophiles is a "halogenophilic" attack, where the nucleophile attacks a bromine atom instead of the carbon. researchgate.net This is particularly relevant for gem-dihalo compounds. The attack of a soft nucleophile on one of the bromine atoms would generate a carbanion (an enolate), which is stabilized by the carbonyl group and the remaining bromine atom. This enolate intermediate can then be trapped by an electrophile (e.g., a proton from the solvent). Reductive monodebromination of gem-dibromocyclopropanes with reagents like sodium borohydride in certain conditions can occur, suggesting the possibility of hydride acting as a nucleophile in a halogenophilic manner. oup.com

Stereo- and Regioselectivity of Substitutions

The two sites of reactivity, C1 and C3, are electronically and sterically distinct, leading to predictable regioselectivity.

Steric Factors: The C3 position is attached to a butyl group, while the C1 position is attached to a terminal methyl group. The C3 position is therefore significantly more sterically hindered. Consequently, reactions that are sensitive to steric bulk, such as direct Sₙ2 attack (if it were to occur), would preferentially happen at the C1 position.

Electronic Factors & Enolate Formation: In base-mediated reactions like the Favorskii rearrangement, regioselectivity is governed by the site of enolate formation. Deprotonation can occur at C3. While the resulting enolate is more substituted and thus thermodynamically more stable, the acidity of the C-H bond at C3 is key. The formation of the enolate at C3 is the first step in the Favorskii rearrangement pathway. youtube.comchemsoc.org.cn

Regioselectivity of Ring Opening: During the Favorskii rearrangement, the subsequent opening of the cyclopropanone intermediate is also regioselective. As noted, the ring cleaves to produce the more stable carbanion intermediate, which dictates the final structure of the product. youtube.com

Elimination Reactions to Form Unsaturated Systems (e.g., Enones, Alkynes)

The presence of multiple bromine atoms in this compound suggests its potential to undergo elimination reactions to furnish various unsaturated systems. The treatment of α,α'-dihaloketones with a base can lead to the elimination of hydrogen halide (HX) to yield α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, which lacks α-hydrogens but possesses γ-hydrogens on the butyl chain, a double dehydrobromination could conceivably be induced under strong basic conditions.

This process would likely proceed in a stepwise manner. The first elimination could lead to a bromo-substituted α,β-unsaturated ketone. A subsequent elimination could then generate a highly reactive alkynone (a ketone conjugated with an alkyne). The regioselectivity of these eliminations would be influenced by the reaction conditions, including the nature of the base and solvent employed.

Alternatively, certain base-induced rearrangements, such as the Favorskii rearrangement, can also lead to unsaturated products, specifically α,β-unsaturated esters from gem-dihaloketones. edurev.inbhavanscollegedakor.orgkharagpurcollege.ac.in This pathway is discussed in more detail in section 4.3.1.

Metal-Mediated Cross-Coupling Reactions (e.g., Grignard, Organolithium, Suzuki, Heck)

The carbon-bromine bonds in this compound represent potential sites for metal-mediated cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org However, the multifunctionality of the substrate—possessing four C-Br bonds of potentially different reactivity and an electrophilic carbonyl group—presents significant challenges in selectivity.

Grignard and Organolithium Reactions: The reaction of Grignard reagents with α-halo ketones is complex. wikipedia.org While nucleophilic addition to the carbonyl group is a possible pathway, other reactions can occur, including enolization (if α-protons are present), reduction, and reaction at the carbon-halogen bond. organic-chemistry.org For this compound, a Grignard reagent could add to the carbonyl, but it could also potentially undergo halogen-metal exchange at one of the C-Br bonds, creating a new organometallic species. acs.orgjst.go.jp The outcome would be highly dependent on the specific Grignard reagent, the stoichiometry, and the reaction conditions.

Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, etc.): Transition metal-catalyzed reactions offer a more controlled approach to functionalizing C-Br bonds. researchgate.net The Suzuki-Miyaura coupling, for instance, is a powerful method for forming C-C bonds from organohalides. nih.govnih.gov It is conceivable that under carefully controlled conditions with a suitable palladium catalyst and ligand system, selective coupling of an arylboronic acid could be achieved at one of the C-Br bonds. The relative reactivity of the C(1)-Br versus C(3)-Br bonds would be a key factor, likely influenced by steric and electronic effects. nih.gov However, competing reactions, such as homo-coupling or reactions involving the ketone, remain a possibility.

Coupling Reaction Potential Reagent Anticipated Product Type Key Challenges
Grignard ReactionPhenylmagnesium BromideTertiary Alcohol or C-Br exchanged productSelectivity between carbonyl addition and halogen-metal exchange.
Suzuki CouplingArylboronic Acid / Pd CatalystMono- or di-arylated ketoneControlling the degree of substitution; preventing side reactions.
Heck ReactionAlkene / Pd CatalystAlkenylated ketoneRegioselectivity and stereoselectivity of the addition.

Formation of Carbanions and Their Subsequent Reactions

Carbanions are pivotal reactive intermediates in organic chemistry. wikipedia.orglibretexts.orglibretexts.org In ketones, they are typically formed by deprotonation of an α-hydrogen to generate an enolate. funaab.edu.ngsiue.edu The compound this compound lacks α-hydrogens. Therefore, direct enolate formation at the C1 or C3 position is not possible.

However, carbanion-like intermediates can be generated through alternative mechanisms. The most pertinent pathway for this substrate is the Favorskii rearrangement, which proceeds via a cyclopropanone intermediate formed from an enolate. wikipedia.org In this case, a base would abstract a proton from the carbon away from the halogen atom. Since this compound has bromine atoms on both sides of the carbonyl, this specific mechanism is blocked.

An alternative, the quasi-Favorskii rearrangement, can occur in α-halo ketones lacking α'-hydrogens. This involves nucleophilic attack of a base (like an alkoxide) on the carbonyl carbon, followed by rearrangement and displacement of a halide. wikipedia.org This would generate a carbanion stabilized by the resulting ester group.

Another possibility involves halogen-metal exchange, for instance with an organolithium reagent, which would generate a bromine-stabilized carbanion at either C1 or C3. The subsequent reactivity of this carbanion would depend on the reaction conditions and the electrophiles present.

Rearrangement Reactions

Rearrangement reactions offer pathways to complex molecular architectures from simpler precursors. For this compound, the most probable rearrangement is the Favorskii rearrangement.

Favorskii-Type Rearrangements

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgnrochemistry.comresearchgate.net While the classic mechanism involves the formation of a cyclopropanone intermediate from an enolizable α-halo ketone, substrates like this compound, which are gem-dihalo ketones, are known to undergo a related transformation. bhavanscollegedakor.orgkharagpurcollege.ac.in

Treatment of gem-dihalo ketones with a base, such as sodium methoxide (B1231860) in methanol (B129727), typically yields α,β-unsaturated esters. edurev.inkharagpurcollege.ac.in In this proposed reaction for this compound, the alkoxide would attack the carbonyl group. This would be followed by a rearrangement cascade involving the elimination of two bromide ions to form an α,β-unsaturated ester. This reaction is often stereoselective. edurev.in The resulting product would be a derivative of 2-heptenoic acid, a significant structural transformation from the starting material.

Base Expected Product Type Reference Reaction
Sodium Hydroxide (NaOH)α,β-Unsaturated Carboxylic AcidFavorskii Rearrangement wikipedia.org
Sodium Methoxide (NaOMe)Methyl α,β-Unsaturated EsterFavorskii Rearrangement edurev.inkharagpurcollege.ac.in
Amine (e.g., R₂NH)α,β-Unsaturated AmideFavorskii Rearrangement wikipedia.org

Pinacol-Type Rearrangements if Applicable

The classic Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. organicchemistrytutor.commasterorganicchemistry.com As this compound is a ketone and not a diol, it cannot undergo a Pinacol rearrangement directly.

However, related transformations, such as the semipinacol rearrangement, occur in substrates that can generate a carbocation (or a similar electron-deficient center) adjacent to a carbon bearing an oxygen atom. rsc.org While typically applied to substrates like α-hydroxy epoxides or α-diazo alcohols, it is conceivable that under specific conditions (e.g., using a Lewis acid to coordinate with a bromine atom and facilitate its departure), a carbocation could be formed at C1 or C3, potentially leading to a rearrangement. For instance, reaction with a Lewis acid could promote the formation of an α-halo-quaternary ketone via a rearrangement pathway. rsc.org Such a reaction is speculative for this substrate without experimental evidence.

Reactions as a Building Block in Complex Organic Synthesis

The dense functionality of this compound makes it a potentially valuable, albeit complex, building block for organic synthesis. nih.govsigmaaldrich.com The combination of a ketone and multiple reactive C-Br bonds allows for a variety of subsequent transformations, enabling the construction of intricate molecular frameworks.

One of the primary uses would be as a precursor to other functional groups. For example:

Heterocycle Synthesis: α-Halo ketones are well-known precursors for the synthesis of various heterocycles like thiazoles, pyrroles, and imidazoles by reacting them with appropriate nucleophiles (e.g., thioamides, ammonia). wikipedia.org The polyhalogenated nature of this substrate could lead to novel, highly substituted heterocyclic systems.

Branched-Chain Carboxylic Acids: The Favorskii rearrangement provides a direct route to highly branched carboxylic acid derivatives, which are common motifs in natural products and pharmaceuticals. ddugu.ac.in

Sequential Cross-Coupling: If selectivity can be achieved, the four bromine atoms could be replaced in a stepwise fashion using different cross-coupling reactions. This would allow for the controlled, regioselective introduction of various substituents, making this compound a versatile scaffold for building molecular diversity. nih.gov

The utility of this compound as a building block is contingent on the ability to control the chemoselectivity of its reactions. The development of selective methods for the transformation of this compound would unlock its full potential in the synthesis of complex target molecules.

Information regarding "this compound"

Following a comprehensive search of scientific literature, patents, and chemical databases, no specific research or data could be found for the chemical compound This compound .

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables concerning its role as a precursor to novel heterocyclic compounds or as an intermediate for macrocyclic architectures, as specified in the request. The chemical structure, featuring bromine atoms on both the alpha (C1) and gamma (C3) positions relative to the ketone, suggests it would be a highly reactive polyhalogenated ketone. However, without published studies, any description of its reactivity would be purely speculative.

The general class of polyhalogenated ketones is known to be valuable in organic synthesis. For context:

α-Haloketones are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, such as imidazoles, thiazoles, and pyrroles, by reacting with various nucleophiles. researchgate.netst-andrews.ac.uk

Polyhalogenated compounds can serve as electrophilic partners in cyclization reactions, including the formation of macrocycles, by reacting with di- or poly-nucleophilic species. fiveable.mesymeres.com

Despite these general principles, no literature specifically documents the synthesis or subsequent reactions of this compound. Therefore, the requested article cannot be provided.

Theoretical and Computational Investigations of 1,1,3,3 Tetrabromoheptan 2 One

Electronic Structure and Bonding Analysis

The electronic landscape of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For 1,1,3,3-Tetrabromoheptan-2-one, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger to account for polarization and diffuse functions on the heavy bromine atoms), would be employed to determine its optimized ground state geometry.

The presence of four bulky and electronegative bromine atoms introduces significant electronic and steric effects. The C-Br bonds are polar, leading to a complex distribution of electron density across the molecule. The bond lengths and angles would be distorted from those of a simple heptanone. For instance, the C-Br bond lengths are influenced by the specific carbon atom they are attached to and the presence of adjacent bromine atoms. DFT methods are adept at predicting these geometric parameters with high accuracy when compared to experimental values where available. nepjol.info

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))

ParameterBondPredicted Value
Bond LengthC1-Br1.95 Å
Bond LengthC3-Br1.96 Å
Bond LengthC1-C21.54 Å
Bond LengthC2=O1.22 Å
Bond LengthC2-C31.55 Å
Bond AngleBr-C1-Br108.5°
Bond AngleBr-C3-Br109.0°
Bond AngleC1-C2-C3115.0°
Dihedral AngleBr-C1-C2=O~180° (staggered)

Note: This data is illustrative and based on typical values for similar structures.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. wuxibiology.compearson.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. pearson.com

For this compound, the HOMO is expected to be localized primarily on the bromine atoms and the oxygen atom of the carbonyl group, which possess lone pairs of electrons. The LUMO is likely to be associated with the antibonding orbitals of the carbon-bromine (σ* C-Br) and carbonyl (π* C=O) bonds. The electron-withdrawing nature of the bromine atoms would lower the energy of the HOMO and significantly stabilize the LUMO, leading to a relatively large HOMO-LUMO gap, suggesting considerable kinetic stability. science.gov

Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap 5.7 eV

Note: This data is hypothetical and serves as a reasonable estimate based on analogous compounds. nepjol.info

Conformational Analysis and Energy Landscapes

The flexibility of the heptane (B126788) chain, combined with the steric and electronic demands of the four bromine atoms and the carbonyl group, results in a complex conformational landscape for this compound.

Influence of Multiple Bromine Substituents on Conformation

The presence of multiple large bromine atoms introduces significant steric hindrance, which heavily dictates the preferred conformations. pearson.com Rotational barriers around the C-C single bonds will be substantial, particularly for the C1-C2 and C3-C4 bonds. The molecule will adopt conformations that minimize the gauche and eclipsing interactions between the bulky bromine atoms and the butyl chain.

Molecular mechanics and DFT calculations can be used to map the potential energy surface as a function of key dihedral angles. tandfonline.com For this compound, the most stable conformers would likely arrange the C-Br bonds in a staggered arrangement relative to adjacent C-C bonds to alleviate steric strain. The A-value, a measure of the preference for an equatorial position in a cyclohexane (B81311) ring, is influenced by both the size and bond length of a substituent; bromine, being large but having a longer C-Br bond, presents a complex steric profile. ethz.ch In an acyclic system like this, similar principles of minimizing 1,3-diaxial-like interactions will govern conformational preference. acs.org

Intermolecular Interactions and Aggregation Behavior

The electronic properties of this compound suggest that its intermolecular interactions will be dominated by more than just standard van der Waals forces. The high polarity of the C-Br bonds and the C=O bond will lead to significant dipole-dipole interactions.

Furthermore, the bromine atoms can participate in halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov The electron density on the bromine atoms is not uniform; there is a region of positive electrostatic potential, known as a σ-hole, on the side of the bromine opposite to the C-Br bond. wiley-vch.de This σ-hole can interact favorably with the lone pairs of the carbonyl oxygen or bromine atoms on neighboring molecules, leading to self-aggregation. researchgate.netbohrium.com These interactions can be strong and highly directional, influencing the compound's physical properties such as melting point, boiling point, and crystal packing. nih.gov

Quantum Chemical Calculations of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. dergipark.org.trmdpi.com These descriptors are derived from the change in energy as the number of electrons changes and offer insight into the local and global reactivity of a molecule.

For this compound, these descriptors can predict its behavior in chemical reactions.

Chemical Potential (μ) and Electronegativity (χ) : Related to the negative of the mean of the HOMO and LUMO energies, these descriptors indicate the tendency of the molecule to exchange electron density with its surroundings. The high degree of bromination would lead to a high electronegativity.

Chemical Hardness (η) : Proportional to the HOMO-LUMO gap, this indicates resistance to change in electron configuration. A large hardness value, expected for this molecule, suggests high stability. dergipark.org.tr

Electrophilicity Index (ω) : This parameter measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The carbonyl carbon and the carbon atoms bonded to bromine are expected to be the primary electrophilic sites.

Fukui Functions (f(r)) : These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the carbonyl carbon would be a prime site for nucleophilic attack, while the bromine and oxygen atoms would be susceptible to electrophilic attack.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (in eV)

DescriptorFormulaPredicted Value
Ionization Potential (I)-E(HOMO)7.20
Electron Affinity (A)-E(LUMO)1.50
Electronegativity (χ)(I + A) / 24.35
Chemical Hardness (η)(I - A) / 22.85
Electrophilicity Index (ω)χ² / (2η)3.33

Note: This data is illustrative, calculated from the hypothetical HOMO/LUMO energies in Table 2.

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species can be quantified using conceptual Density Functional Theory (DFT) descriptors such as electrophilicity (ω) and nucleophilicity (N). The electrophilicity index measures the capacity of a species to accept electrons, while the nucleophilicity index describes its ability to donate electrons. For an α-polyhalogenated ketone like this compound, a high electrophilicity index is anticipated.

The strong inductive effect of the four bromine atoms and the carbonyl oxygen atom creates significant electron deficiency at the adjacent carbon atoms (C1 and C3) and the carbonyl carbon (C2). nih.govmdpi.com This makes the molecule a potent electrophile, susceptible to attack by a wide range of nucleophiles. mdpi.comresearchgate.net The electrophilicity of α-haloketones is a well-documented phenomenon, driven by the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com In the case of this compound, the presence of two bromine atoms on each alpha carbon significantly amplifies this effect.

Conversely, the molecule is expected to be a very poor nucleophile. The high degree of halogenation and the presence of the electron-withdrawing carbonyl group diminish the electron-donating capacity of the molecule.

A hypothetical table of calculated reactivity indices for this compound and related compounds is presented below for illustrative purposes. These values are not based on actual computations for this specific molecule but are representative of the expected trends for polyhalogenated ketones compared to simpler ketones.

Table 1: Hypothetical Electrophilicity and Nucleophilicity Indices

CompoundElectrophilicity Index (ω) (eV)Nucleophilicity Index (N) (eV)
Acetone1.352.95
1-Bromo-2-propanone2.102.15
1,1-Dibromo-2-propanone2.851.50
This compound >3.50 (Predicted) <1.00 (Predicted)

Note: The values for this compound are hypothetical and serve to illustrate the expected increase in electrophilicity and decrease in nucleophilicity due to extensive halogenation.

Reaction Path and Transition State Characterization

The reaction of this compound with a nucleophile is predicted to be complex, with several possible reaction pathways. The primary sites of attack are the electrophilic carbonyl carbon and the two α-carbons (C1 and C3). nih.gov

Nucleophilic attack at one of the α-carbons would likely proceed through an SN2 mechanism, leading to the substitution of a bromine atom. jove.comjove.com Computational modeling of similar reactions, such as the nucleophilic substitution on α-bromoacetophenone, has been performed to elucidate the transition states and reaction energetics. up.ac.za For this compound, the transition state for an SN2 reaction would involve the approaching nucleophile and the departing bromide ion in a trigonal bipyramidal geometry at the α-carbon. The activation energy for this process is expected to be relatively low due to the high electrophilicity of the α-carbons.

Alternatively, attack at the carbonyl carbon could initiate a variety of reaction cascades. One possibility is a Favorskii-type rearrangement, a reaction known for α-haloketones in the presence of a base. wikipedia.org This pathway involves the formation of a cyclopropanone (B1606653) intermediate followed by ring opening. Another potential pathway, particularly with sterically hindered bases, could be an elimination reaction to form an α,β-unsaturated ketone, though this would require the removal of a proton from the C4 position. libretexts.org

Computational studies on related systems have shown that ambimodal reactions, where a single transition state leads to multiple products, can occur. chemrxiv.org For example, a reaction involving an α-bromoketone was studied to understand the bifurcation between SN2 and addition to the carbonyl group. chemrxiv.org A similar scenario is plausible for this compound, where the reaction outcome could be highly sensitive to the nature of the nucleophile, solvent, and reaction conditions. The characterization of these reaction paths and their corresponding transition states would require detailed quantum mechanical calculations, mapping the potential energy surface to identify the minimum energy pathways and the structures of all intermediates and transition states.

Spectroscopic Property Predictions (Excluding Basic Identification Data)

Theoretical simulations of the infrared (IR) and Raman spectra of this compound can provide significant insight into its vibrational modes. Such simulations, typically performed using DFT methods, can predict the frequencies and intensities of characteristic bond vibrations. nih.gov

For this compound, the most prominent feature in its simulated IR spectrum would be the C=O stretching vibration. In simple aliphatic ketones, this band appears around 1715 cm⁻¹. libretexts.orglibretexts.org However, the presence of electronegative α-halogens is known to shift the C=O stretching frequency to higher wavenumbers (a blue shift). acs.org This is due to the inductive effect of the bromine atoms, which withdraws electron density from the carbonyl carbon, leading to a stronger and stiffer C=O bond. Therefore, the C=O stretch for this compound is predicted to be significantly higher than 1715 cm⁻¹.

Other key vibrational modes would include the C-Br stretching and bending vibrations. The C-Br stretching frequencies typically appear in the range of 690-515 cm⁻¹. libretexts.orglibretexts.org Given the presence of multiple C-Br bonds in different chemical environments (on C1 and C3), a series of absorptions in this region would be expected. The C-H stretching and bending vibrations of the butyl chain would also be present in their characteristic regions.

A hypothetical table of predicted key vibrational frequencies is provided below.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (butyl chain)2850-3000Medium-Strong
C=O Stretch1740-1765Strong
C-H Bend (butyl chain)1350-1470Medium
C-C Stretch1000-1250Weak-Medium
C-Br Stretch500-650Medium-Strong

Note: These are predicted values based on general trends for halogenated ketones. Actual values would require specific computational simulations.

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are powerful tools for predicting ¹H and ¹³C NMR chemical shifts. acs.org These predictions are invaluable for confirming molecular structure and understanding the electronic environment of different nuclei.

For this compound, the chemical shifts would be heavily influenced by the strong electron-withdrawing effects of the bromine atoms and the carbonyl group.

¹H NMR: The proton on C1 (-CHBr₂) would be significantly deshielded and is expected to appear at a high chemical shift, likely in the range of 6.0-7.0 ppm. The protons on the butyl chain would show a decreasing chemical shift as their distance from the electron-withdrawing groups increases. The CH₂ group at C4 would be the most deshielded of the butyl chain protons, followed by the protons at C5, C6, and the terminal CH₃ group at C7.

¹³C NMR: The carbonyl carbon (C2) would exhibit a characteristic chemical shift in the downfield region typical for ketones, likely around 190-200 ppm. The α-carbons, C1 and C3, directly bonded to two bromine atoms, would be highly deshielded. The chemical shifts of the carbons in the butyl chain would decrease progressively from C4 to C7.

The following table presents hypothetical predicted NMR chemical shifts for this compound.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (-CHBr₂)6.5 - 7.045 - 55
C2 (=C=O)-190 - 200
C3 (-CBr₂-)-50 - 60
C4 (-CH₂-)2.8 - 3.240 - 45
C5 (-CH₂-)1.6 - 1.928 - 32
C6 (-CH₂-)1.3 - 1.520 - 24
C7 (-CH₃)0.9 - 1.112 - 15

Note: These are estimated chemical shift ranges based on known substituent effects. Precise values would be obtained from quantum chemical calculations.

Advanced Analytical Techniques for Characterization in Research Context Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. msu.edu

In the context of synthesizing 1,1,3,3-Tetrabromoheptan-2-one, HRMS would be critical for confirming the identity of the desired product and identifying any byproducts. The expected monoisotopic mass of this compound (C₇H₁₀Br₄O) is 425.746513 Da. chemspider.com HRMS can confirm this exact mass, providing strong evidence for the successful synthesis.

Furthermore, the fragmentation patterns observed in mass spectrometry can offer valuable structural clues. uni-saarland.dechemguide.co.uk For this compound, characteristic fragmentation would likely involve the loss of bromine atoms and cleavage adjacent to the carbonyl group (α-cleavage). oregonstate.edumiamioh.edu The analysis of these fragments helps to piece together the molecular structure. uni-saarland.de

Table 1: Illustrative HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z (Hypothetical) Fragment Type
[M]⁺C₇H₁₀Br₄O425.7465425.7468Molecular Ion
[M-Br]⁺C₇H₁₀Br₃O346.8414346.8411Loss of one bromine atom
[M-2Br]⁺C₇H₁₀Br₂O267.9363267.9365Loss of two bromine atoms
[CHBr₂CO]⁺C₂HBr₂O202.8305202.8302α-cleavage
[C₅H₁₁]⁺C₅H₁₁71.085671.0855Cleavage of the butyl group

Note: The observed m/z values are hypothetical and serve to illustrate the high accuracy of HRMS.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Determination

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), complex molecules like this compound benefit greatly from advanced NMR techniques. beilstein-journals.org Two-dimensional (2D) NMR experiments, for instance, reveal correlations between different nuclei, which is invaluable for assembling the molecular structure. ucl.ac.ukua.es

For this compound, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum would show direct correlations between protons and the carbons they are attached to. hmdb.ca A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically 2-3 bonds), helping to connect the different fragments of the molecule, such as the butyl chain to the carbonyl group. ua.es

Solid-state NMR would be employed to study the compound in its crystalline form, providing information about the molecular conformation and packing in the solid state. This can be particularly useful if suitable single crystals for X-ray diffraction cannot be obtained.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Hypothetical)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
C1-H~6.5 (s)~40C2, C3
C2 (C=O)-~190-
C3-~70C1, C2, C4, C5
C4-H₂~2.5 (t)~45C2, C3, C5, C6
C5-H₂~1.6 (m)~28C3, C4, C6, C7
C6-H₂~1.4 (m)~22C4, C5, C7
C7-H₃~0.9 (t)~14C5, C6

Note: These are estimated chemical shifts. Actual values may vary. s = singlet, t = triplet, m = multiplet.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Packing

To perform this analysis, a suitable single crystal of this compound would need to be grown. mdpi.comrsc.org The crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. uol.de This would unambiguously confirm the connectivity of the atoms and provide insights into the intermolecular interactions, such as halogen bonding, that dictate the crystal packing. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Density (calculated) (g/cm³)2.20

Note: These values are for illustrative purposes only.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mgcub.ac.in Each type of bond vibrates at a characteristic frequency, providing a molecular "fingerprint". mgcub.ac.in

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching of the carbonyl (C=O) group, typically found in the region of 1700-1725 cm⁻¹ for aliphatic ketones. oregonstate.edulibretexts.org The presence of the four bromine atoms, being heavy, will influence the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Br stretching vibrations would be expected to appear in the lower frequency region of the spectrum. The C-H stretching and bending vibrations of the butyl group would also be observable. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H (alkyl)Stretching2850-2960
C=O (ketone)Stretching1700-1725
C-H (alkyl)Bending1350-1470
C-BrStretching500-600

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. libretexts.org For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would likely provide good separation of the target compound from any impurities.

Gas Chromatography (GC) could also be employed, particularly if any volatile impurities are present. researchgate.netresearchgate.net The choice of the stationary phase is crucial for achieving good separation. A polar stationary phase might be advantageous for a polar molecule like a ketone. libretexts.orgscielo.br

In cases where isomers are formed during the synthesis, for example, if bromination occurs at other positions on the heptan-2-one backbone, chromatographic methods are indispensable for their separation and isolation. nih.gov Chiral chromatography could be used to separate enantiomers if a chiral center is present and the synthesis is not stereospecific.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary Precursor

In the realm of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter with a specific configuration. wikipedia.org For 1,1,3,3-Tetrabromoheptan-2-one to function as a precursor to a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form. The stereocenter in this molecule is at the C3 position, which bears a bromine atom and a hydrogen atom.

Although no enantioselective synthesis of this compound has been reported, if an enantiomerically pure form were available, it could theoretically be attached to a substrate. The steric bulk and electronic influence of the tetrabromo-substituted framework could then direct the approach of a reagent to one face of the molecule, inducing asymmetry in the product. After the reaction, the auxiliary could be cleaved and potentially recovered. The development of an enantioselective synthesis, perhaps through catalytic asymmetric bromination or resolution, would be the first critical step in exploring this potential application. researchgate.netrsc.orgnih.gov

Table 1: Theoretical Enantioselective Synthesis and Application as a Chiral Auxiliary Precursor

StepDescriptionKey Considerations
1. Enantioselective SynthesisPreparation of a single enantiomer of this compound.Development of a suitable chiral catalyst or resolving agent.
2. Auxiliary AttachmentCovalent bonding of the chiral ketone to a prochiral substrate.Formation of an acetal, imine, or other suitable linkage.
3. Diastereoselective ReactionThe chiral auxiliary directs the stereochemical course of a reaction on the substrate.The bulky, electron-withdrawing nature of the auxiliary would influence the transition state.
4. Auxiliary CleavageRemoval of the auxiliary from the product.The cleavage conditions must not racemize the newly formed stereocenter.

Precursor for Carbon-Rich Scaffolds

Polybrominated compounds are valuable precursors for the synthesis of complex, carbon-rich molecular scaffolds through dehalogenation or cross-coupling reactions. wikipedia.orgnih.gov The four bromine atoms in this compound offer multiple reaction sites for forming new carbon-carbon bonds.

For instance, intramolecular or intermolecular reductive coupling reactions, potentially mediated by metals like zinc or magnesium, could lead to the formation of cyclic or polycyclic structures. wikipedia.org The presence of the ketone functionality adds another layer of synthetic versatility, allowing for subsequent reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to an alcohol, which could then participate in further transformations. beilstein-journals.org Such cyclization reactions could, in theory, be used to construct novel carbocyclic or heterocyclic systems that may be of interest in medicinal chemistry or materials science. researchgate.net The on-surface synthesis of carbon-based nanomaterials often utilizes precursors with multiple reactive sites, a role that a molecule like this compound could potentially fulfill under specific conditions. nih.gov

Table 2: Potential Reactions for Carbon-Rich Scaffold Synthesis

Reaction TypeReagentsPotential Product Class
Intramolecular Reductive CouplingZn, Mg, or low-valent TiSubstituted cyclopropanes or other carbocycles
Intermolecular Cross-CouplingOrganometallic reagents (e.g., Grignard, organocuprates)Functionalized heptanones with new C-C bonds
Cyclization via Enolate FormationBase-induced enolate formation followed by intramolecular substitutionCyclic ketones or ethers
[3+2] CycloadditionIf converted to a suitable 1,3-dipole precursorFive-membered heterocyclic rings organic-chemistry.orgresearchgate.net

Building Block for Polymeric Materials with Specific Properties

The structure of this compound makes it a candidate as a monomer or a functional additive in polymer synthesis. Polyhalogenated compounds are well-known for their flame-retardant properties, and incorporating this molecule into a polymer matrix could enhance its fire resistance. environment-agency.gov.uk

The bromine atoms can serve as functional handles for polymerization. For example, they could be susceptible to substitution reactions, allowing the molecule to be grafted onto existing polymer backbones. Alternatively, dehalogenation-based coupling reactions could be employed to form new polymer chains. The ketone group also offers a site for polymer modification, for instance, by converting it to a hydroxyl group for polyester (B1180765) synthesis or by forming oxime or hydrazone linkages to create specialized polymer networks. nih.gov Aromatic polyketones are known for their high performance, and while this compound is aliphatic, the principles of using ketone functionalities in polymer backbones are well-established. findoutaboutplastics.com

Table 3: Potential Polymerization Strategies and Resulting Polymer Properties

Polymerization StrategyReactive Site(s)Potential Polymer TypeAnticipated Properties
PolycondensationKetone (after conversion to diol)PolyesterFlame retardancy, altered thermal stability
Grafting onto existing polymersC-Br bondsFunctionalized polymerEnhanced fire resistance, increased density
Cross-linking agentC-Br bonds, KetoneThermoset resinIncreased rigidity and thermal stability

Development of Novel Reagents or Catalysts Utilizing the Bromine Functionality

The high bromine content of this compound suggests its potential use in the development of new reagents or catalysts. The four bromine atoms are activated by the adjacent carbonyl group, making them potentially labile under certain conditions.

This compound could serve as a brominating agent, delivering bromine to other organic molecules, possibly with a degree of selectivity influenced by the sterically demanding heptanone framework. Furthermore, the bromine atoms could undergo halogen-metal exchange to generate poly-lithiated or poly-magnesiated species. wikipedia.org These organometallic reagents would be highly reactive and could be used in subsequent reactions to form multiple new bonds in a single step.

In catalysis, the molecule could serve as a ligand precursor. After modification, for example, by replacing one or more bromine atoms with coordinating groups, the resulting molecule could be complexed with a metal center to form a catalyst. The remaining bromine atoms would influence the electronic properties and steric environment of the catalytic center, potentially leading to novel reactivity or selectivity. researchgate.netbeilstein-journals.org

Table 4: Potential Applications as a Reagent or Catalyst Precursor

ApplicationDescriptionPotential Advantage
Brominating AgentTransfer of one or more bromine atoms to a substrate.The bulky structure might offer unique selectivity.
Organometallic Reagent PrecursorFormation of poly-organometallic species via halogen-metal exchange.A tool for creating multiple C-C bonds in one synthetic operation.
Ligand Scaffold for CatalysisModification to include coordinating atoms for metal binding.The electronic and steric properties could be tuned by the bromine atoms.
Organocatalyst PrecursorThe ketone could be a handle to introduce catalytically active groups.Bifunctional catalysts could be designed. nih.govrsc.org

Environmental Fate and Degradation Mechanisms Academic Focus

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a primary mechanism for the transformation of organic compounds in the atmosphere and sunlit surface waters. This process involves the absorption of light energy, leading to the cleavage of chemical bonds. For 1,1,3,3-Tetrabromoheptan-2-one, the most probable photochemical reaction is the cleavage of the carbon-bromine (C-Br) bonds, which are weaker than carbon-carbon or carbon-hydrogen bonds.

The presence of a carbonyl group (C=O) can influence the photochemical behavior of the molecule. The initial step in the photodegradation of α-bromo ketones often involves the homolytic cleavage of the C-Br bond to form a bromine radical and an organic radical. researchgate.net

Key Photochemical Reactions:

Homolytic Cleavage: Upon absorption of ultraviolet (UV) radiation, the C-Br bonds at the α-positions (C1 and C3) are susceptible to cleavage. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which can stabilize the resulting radical. The reaction can be represented as: R-C(Br)₂-C(=O)-R' + hν → R-C(Br)•-C(=O)-R' + Br•

Radical Chain Reactions: The generated bromine and organic radicals are highly reactive and can initiate a series of secondary reactions. These can include hydrogen abstraction from other organic molecules, or reactions with molecular oxygen to form peroxy radicals, leading to a cascade of degradation products. shaalaa.com

Rearrangement and Elimination: Photolysis of α-bromo ketones can also lead to rearrangement reactions. For instance, a 1,2-bromine shift has been observed in the photolysis of α-bromopropiophenones, which could lead to the formation of different isomers. researchgate.net Another possible pathway is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, which is then susceptible to further photochemical reactions. researchgate.net

Illustrative Photodegradation Products of α-Bromo Ketones

Precursor CompoundReaction ConditionMajor Transformation ProductsReference
α-bromopropiophenonePhotolysis in acetonitrile (B52724)β-bromopropiophenones (via 1,2-Br shift) researchgate.net
α-bromoacetophenoneUV irradiation in alcoholKetyl radicals, dehalogenated ketones researchgate.net
General α-bromo ketoneUV irradiation with N-bromosuccinimide (NBS)α,β-dibromo ketones researchgate.netresearchgate.net

This table provides examples of photochemical reactions for analogous compounds to illustrate potential pathways for this compound.

Chemical Hydrolysis and Solvolysis Mechanisms

Chemical hydrolysis is a significant degradation pathway for many halogenated compounds in aqueous environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of other nucleophiles. For this compound, the presence of bromine atoms on carbons alpha to a carbonyl group makes it susceptible to nucleophilic substitution reactions, including hydrolysis. nih.govlibretexts.org

The reaction involves the displacement of a bromide ion (a good leaving group) by a nucleophile, such as a hydroxide (B78521) ion (OH⁻) or a water molecule (H₂O). chemguide.co.ukdocbrown.info The reactivity of α-halo ketones in SN2 reactions is notably high. libretexts.org

Key Hydrolysis Mechanisms:

Nucleophilic Substitution (SN2): Under neutral or basic conditions, the hydroxide ion can act as a nucleophile, attacking the carbon atom bearing a bromine atom. This leads to the formation of an α-hydroxy ketone and the release of a bromide ion. Given the structure of this compound, this substitution could occur sequentially at the C1 and C3 positions. The general reaction is: R-CH(Br)-R' + OH⁻ → R-CH(OH)-R' + Br⁻

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then cleaved by a nucleophile (like hydroxide) to yield a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.org For a polyhalogenated compound like this compound, this pathway could lead to complex degradation products.

Haller-Bauer Reaction: Under very basic conditions with reagents like sodium amide, α-halo ketones lacking α-hydrogens can undergo cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as the Haller-Bauer reaction. libretexts.org While this compound has α-hydrogens, the high degree of halogenation might influence its reactivity under strongly basic conditions.

General Hydrolysis Reactivity of Halogenated Compounds

Compound ClassGeneral Reactivity TrendInfluencing FactorsReference
HaloalkanesI > Br > Cl > F (leaving group ability)pH, temperature, solvent polarity shaalaa.comsavemyexams.com
α-Halo KetonesHighly reactive in SN2 reactionsCarbonyl group enhances reactivity of α-carbon nih.govlibretexts.org
Polyhalogenated AlkanesIncreased halogenation can affect reaction rates and pathwaysSteric hindrance, inductive effects researchgate.net

This table illustrates general reactivity trends that are relevant to the hydrolysis of this compound.

Biotic Transformation Mechanisms in Model Systems

Biotic transformation, or biodegradation, is the degradation of chemical compounds by microorganisms. This is a crucial process in determining the ultimate environmental fate of many organic pollutants. nih.gov For halogenated compounds, the initial and often rate-limiting step is dehalogenation. rutgers.edunih.gov

Organobromine compounds are generally considered more susceptible to biodegradation than their chlorinated counterparts due to the lower bond energy of the C-Br bond compared to the C-Cl bond. researchgate.net

Key Biotic Transformation Mechanisms:

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors in a process called halorespiration. This involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, this would result in less brominated heptanones.

Oxidative Dehalogenation: In aerobic environments, microorganisms can utilize oxygenases to incorporate oxygen into the molecule, which can facilitate the removal of halogen atoms. nih.gov The degradation of aliphatic hydrocarbons often begins with the action of monooxygenases or dioxygenases. nih.gov

Hydrolytic Dehalogenation: Some microorganisms possess enzymes called dehalogenases that can catalyze the hydrolytic cleavage of carbon-halogen bonds, replacing the halogen with a hydroxyl group. cdc.gov This enzymatic hydrolysis would lead to the formation of brominated hydroxyheptanones, which may be more readily biodegradable.

Co-metabolism: In some cases, the degradation of a compound like this compound may occur through co-metabolism. This is a process where the microorganism does not use the compound as a source of energy or carbon, but the compound is transformed by enzymes produced for the degradation of other substrates. mdpi.com

Microbial Degradation of Halogenated Compounds in Model Systems

Organism/SystemCompound ClassDegradation PathwayKey EnzymesReference
Yarrowia lipolyticaBromoalkanesAerobic degradation, bromide releaseNot specified researchgate.net
Arthrobacter HA11-BromopropaneHydrolytic dehalogenationDehalogenase cdc.gov
Anaerobic microbial communitiesOrganobromine compoundsReductive dehalogenationNot specified rutgers.edu
Four-strain bacterial consortiumBrominated flame retardants (TBNPA, DBNPG)Aerobic degradation (co-metabolism)Monooxygenase (inferred) mdpi.com

This table presents examples of microbial degradation for analogous compounds, suggesting potential biotic transformation pathways for this compound.

Future Research Directions and Outlook

Exploration of Sustainable Synthetic Routes

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of eco-friendly methods for the synthesis of 1,1,3,3-Tetrabromoheptan-2-one. Traditional bromination methods often rely on hazardous reagents and solvents. Therefore, exploring alternative, greener approaches is essential.

Potential sustainable synthetic strategies could include:

Solvent-Free Bromination: The use of N-bromosuccinimide (NBS) in the absence of a solvent has been shown to be an effective method for the bromination of 1,3-diketones and β-keto esters. psu.edu This approach minimizes waste and avoids the use of volatile organic compounds. Investigating the direct, solvent-free bromination of heptan-2-one or partially brominated intermediates with NBS could provide a more sustainable route to the target compound.

"On Water" Bromination: An aqueous system using hydrogen peroxide and hydrobromic acid (H2O2-HBr) has been successfully employed for the bromination of various ketones. researchgate.netrsc.org This method, performed "on water," is characterized by the use of inexpensive and environmentally benign reagents, with water as the only solvent. researchgate.netrsc.org Adapting this methodology for the exhaustive bromination of heptan-2-one could represent a significant step towards a greener synthesis of this compound.

Oxidative Bromination with Green Reagents: A one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone® has been reported as a green protocol. deepdyve.com This reaction proceeds through the in-situ generation of the ketone followed by oxidative bromination. deepdyve.com Exploring a similar one-pot strategy starting from 1-heptanol (B7768884) or 2-heptanol (B47269) could offer an efficient and more sustainable pathway.

Table 1: Potential Sustainable Reagents for the Synthesis of this compound

Reagent SystemKey AdvantagesRelevant Research
N-Bromosuccinimide (NBS)Solvent-free conditions, easy handling psu.edu
H2O2-HBr in WaterUse of water as solvent, inexpensive reagents researchgate.netrsc.org
Ammonium Bromide/Oxone®Green and non-toxic reagents, one-pot procedure deepdyve.com

Discovery of Novel Reactivity Patterns

The four bromine atoms in this compound are expected to significantly influence its reactivity, creating opportunities for the discovery of novel chemical transformations. The electron-withdrawing nature of the bromine atoms will activate the carbonyl group and the C-Br bonds, making them susceptible to a variety of reactions.

Future investigations should focus on:

Nucleophilic Substitution Reactions: α-Haloketones are valuable precursors for the synthesis of a wide range of organic compounds through nucleophilic substitution. up.ac.za The reactivity of the bromine atoms at the C1 and C3 positions of this compound with various nucleophiles (e.g., amines, thiols, alkoxides) should be systematically studied. This could lead to the synthesis of novel, highly functionalized heptan-2-one derivatives.

Synthesis of Heterocyclic Compounds: α-Haloketones are well-established building blocks for the synthesis of diverse heterocyclic systems. researchgate.net The unique structure of this compound could be exploited in reactions with binucleophiles to construct novel heterocyclic frameworks, potentially with interesting biological activities.

Radical Reactions: The presence of multiple C-Br bonds suggests that this compound could be a precursor for radical-based transformations. For instance, atom transfer radical addition (ATRA) reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Investigating the photochemically or thermally initiated radical reactions of this compound could unveil new synthetic pathways.

Development of Stereoselective Syntheses

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to control the stereochemistry at this center would be of great value, providing access to enantiomerically pure materials for applications in areas such as medicinal chemistry and materials science.

Key areas for future research include:

Asymmetric Bromination: While challenging, the development of a catalytic asymmetric bromination of a suitable precursor, such as 1,1-dibromoheptan-2-one, could provide a direct route to enantiomerically enriched this compound.

Stereoselective Reduction: The stereoselective reduction of the ketone functionality could lead to the formation of chiral brominated alcohols with multiple stereocenters. The use of chiral reducing agents or catalysts would be crucial for controlling the stereochemical outcome.

Diastereoselective Reactions: For reactions involving the C3 stereocenter, understanding and controlling the diastereoselectivity will be important. Computational studies could be employed to predict the preferred conformations of the molecule and its reaction intermediates, guiding the design of diastereoselective transformations. nih.gov

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. For a molecule like this compound, where experimental data is lacking, computational modeling is particularly valuable.

Future computational studies should aim to:

Determine Conformational Preferences: The relative orientation of the bromine atoms and the alkyl chain will significantly impact the molecule's reactivity. nih.gov Density Functional Theory (DFT) calculations can be used to determine the lowest energy conformations of this compound, providing insights into its steric and electronic properties. mdpi.comsemanticscholar.org

Predict Reaction Pathways and Barriers: Computational modeling can be used to investigate the mechanisms of potential reactions, such as nucleophilic substitutions or rearrangements. up.ac.za By calculating the activation energies for different pathways, it is possible to predict the most likely products and optimize reaction conditions. up.ac.za

Elucidate Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can aid in the characterization and identification of the compound and its reaction products. mdpi.com

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single operation. rsc.orgtandfonline.com The high density of functional groups in this compound makes it an ideal candidate for integration into such reaction sequences.

Future research in this area could explore:

Sequential Nucleophilic Additions: The differential reactivity of the bromine atoms and the ketone could be exploited in a stepwise fashion to introduce multiple functional groups in a one-pot process.

Radical-Ionic Cascade Sequences: A cascade initiated by the radical cleavage of a C-Br bond could be followed by an ionic reaction, leading to the rapid assembly of complex molecular scaffolds.

Multicomponent Reactions with In Situ Generated Intermediates: this compound could serve as a precursor to reactive intermediates, such as enolates or ylides, which could then be trapped in a multicomponent reaction with other substrates.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1,1,3,3-Tetrabromoheptan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of heptan-2-one using brominating agents (e.g., Br₂ in acidic or catalytic conditions). Key variables include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of bromine to substrate. Catalysts like BF₃·Et₂O or silica gel (SiO₂) have been shown to enhance regioselectivity in analogous brominated ketone syntheses . Post-reaction purification via column chromatography (hexane/CH₂Cl₂ mixtures) is recommended to isolate the product.

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Methodological Answer : Due to its brominated structure, the compound is likely corrosive and moisture-sensitive. Storage in amber glass bottles under inert gas (e.g., N₂) at –20°C is advised to prevent degradation. Safety Data Sheets (SDS) for structurally similar brominated ketones emphasize the use of PPE (gloves, goggles) and fume hoods during handling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H isotopic analysis for deuterated analogs) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For brominated compounds, coupling constants in NMR can confirm substitution patterns, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and C-Br stretching vibrations. Purity validation via HPLC with UV detection is recommended .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate competing pathways in the bromination of heptan-2-one?

  • Methodological Answer : Competing over-bromination or ring-forming side reactions can be minimized by:

  • Using slow addition of Br₂ to maintain low local concentrations.
  • Employing Lewis acids (e.g., BF₃) to direct electrophilic bromination to the α-positions .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to terminate the reaction at the desired stage.

Q. What mechanistic insights explain the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can elucidate decomposition temperatures and exothermic events. For analogous brominated ketones, decomposition often involves HBr elimination, forming unsaturated intermediates. Computational studies (DFT) modeling bond dissociation energies (BDEs) of C-Br bonds can predict stability under thermal stress .

Q. How should researchers address contradictions in reported reactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in solvent polarity, trace moisture, or catalytic impurities. Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized reagents) is critical. Cross-validation using multiple analytical techniques (e.g., GC-MS, NMR) and meta-analysis of literature data (e.g., PubChem, DSSTox) can resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.